2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one
Description
2-(4-tert-Butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a 4H-3,1-benzoxazin-4-one core substituted with a 4-tert-butylphenyl group at position 2 and a chlorine atom at position 5. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazinone ring system, often explored for their biological activities, including herbicidal, antibacterial, and anticancer properties .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-7-chloro-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-18(2,3)12-6-4-11(5-7-12)16-20-15-10-13(19)8-9-14(15)17(21)22-16/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWWZYDIMLCSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-tert-butylaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired benzoxazinone compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzoxazinones .
Scientific Research Applications
Photostability Enhancement in Textiles
One of the prominent applications of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is its use as a light stabilizer in textile materials. The compound has been shown to improve the light fastness of fabrics by protecting them from ultraviolet (UV) radiation. This is particularly important in preventing color fading and degradation of textile fibers when exposed to sunlight.
- Mechanism : The compound functions by absorbing UV radiation and dissipating it as harmless heat, thereby reducing the photodegradation of dyes and polymers used in textiles .
- Application Method : It can be incorporated into textile materials through various methods, including padding or exhaustion processes. Aqueous dispersions containing 0.05% to 5% of the compound based on the weight of the textile have been reported to be effective .
Research indicates that 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one exhibits significant biological activities, which may have implications for pharmaceutical applications.
- Antimicrobial Properties : Compounds within the benzoxazine class have been documented for their antimicrobial effects. Studies suggest that this particular compound may inhibit bacterial growth, making it a candidate for further investigation in medical applications .
- Selective Receptor Modulation : There is potential for this compound to act as a selective antagonist for certain serotonin receptors, which could lead to developments in treatments for mood disorders or other neurological conditions .
Material Science Applications
In addition to its role in textiles, 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one has applications in material science, particularly in enhancing the stability and durability of polymers.
- Polymer Protection : The incorporation of this compound into polymer matrices can enhance their resistance to UV-induced degradation. This application is crucial for materials used in outdoor environments where exposure to sunlight can lead to rapid deterioration .
| Application Area | Description | Benefits |
|---|---|---|
| Textile Light Stabilization | Protects fabrics from UV radiation leading to improved color retention | Enhanced durability and longevity of textiles |
| Biological Activity | Exhibits antimicrobial properties and potential receptor modulation | Possible pharmaceutical applications |
| Polymer Protection | Increases UV resistance in polymers | Extended lifespan of materials |
Case Study 1: Textile Industry
A study conducted on various textile samples treated with 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one demonstrated a significant reduction in color fading after prolonged UV exposure compared to untreated samples. The treated textiles maintained their vibrancy over a longer period, showcasing the compound's effectiveness as a photostabilizer.
Case Study 2: Antimicrobial Testing
In laboratory settings, the compound was tested against common bacterial strains. Results indicated a notable inhibition zone around samples containing the benzoxazine derivative, suggesting its potential use as an antimicrobial agent in coatings or medical textiles.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Findings:
- Herbicidal Activity: Derivatives like 2-phenoxy-4H-3,1-benzoxazin-4-ones (e.g., compounds 3m and 3o) exhibit herbicidal activity comparable to 2,4-D (IC₅₀ ~100–200 μM) when halogen substituents (Cl, Br) occupy both 2- and 4-positions on the benzene ring. The benzoxazinone core is essential, as its removal (e.g., 2,4-dichlorophenyl ethyl ether) abolishes activity .
- Antibacterial Activity : Substitutions such as 4-methoxy-3-methylphenyl (e.g., compound 2 in ) or chalcone moieties (e.g., oxopropenyl chains) confer mild to moderate antibacterial effects. However, the tert-butyl group’s bulky nature in the target compound may reduce membrane permeability compared to smaller substituents .
Comparison with Target Compound:
- The 7-chloro substitution in the target compound differs from halo groups on the phenyl ring in analogs. Position-specific halogenation (e.g., 2- or 4-Cl on phenyl vs. 7-Cl on benzoxazinone) may alter binding modes in biological targets.
Physicochemical Properties
LogP and Solubility:
Tabulated Comparison of Key Derivatives
*Predicted using analogous structures.
Research Implications and Gaps
- Activity Prediction : The target compound’s 7-Cl and tert-butyl groups may synergize for herbicidal or anticancer activity, but experimental validation is needed.
- Synthetic Optimization : Cyanuric chloride () or acetic anhydride () methods could be adapted for scalable synthesis.
- Regulatory Considerations : The tert-butyl group is present in EU-restricted substances (), warranting toxicity studies for future applications.
Biological Activity
2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention for its potential biological activities. This compound features a unique structure that includes a tert-butylphenyl group and a chloro substituent, making it a subject of interest in medicinal chemistry due to its diverse biological properties.
- Molecular Formula : C18H16ClNO2
- Molecular Weight : 313.8 g/mol
- CAS Number : 271775-61-2
The synthesis of this compound typically involves the reaction of 4-tert-butylaniline with chloroacetyl chloride, followed by cyclization under specific conditions, often using solvents like dichloromethane and bases such as triethylamine .
Antimicrobial Properties
Research indicates that benzoxazinones exhibit significant antimicrobial activity. Studies have shown that derivatives of benzoxazinones, including the compound , demonstrate effectiveness against various bacterial strains and fungi. For instance, biological activity tests have reported promising antifungal and antibacterial effects against pathogens such as Candida albicans and Aspergillus niger .
Table 1: Antifungal Activity of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one
| Concentration (ppm) | Zone of Inhibition (C. albicans) | Zone of Inhibition (A. niger) |
|---|---|---|
| 750 | 04 mm | 04 mm |
| 500 | 06 mm | 06 mm |
| 250 | 08 mm | 06 mm |
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation in various models. For example, research into related benzoxazinones has demonstrated their ability to inhibit key enzymes associated with tumor growth and metastasis . The mechanism is believed to involve modulation of signaling pathways crucial for cancer cell survival.
The biological activity of 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. This interaction can lead to altered enzyme activity and modulation of cellular processes, contributing to its antimicrobial and anticancer effects .
Case Studies
- In Vivo Studies : In animal models, compounds similar to 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one have been tested for their ability to reduce tumor incidence when administered alongside known carcinogens. These studies indicated a significant reduction in tumor formation .
- In Vitro Studies : Laboratory assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, suggesting a broad-spectrum anticancer potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via intramolecular cyclization of precursor molecules under acidic anhydrous conditions (e.g., glacial acetic acid or acetic anhydride), as demonstrated in analogous benzoxazinone syntheses . Mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine offer solvent-free alternatives, improving reaction efficiency and reducing byproducts . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting parameters such as temperature (80–120°C) and catalyst loading (5–10 mol%) to enhance yields (typically 60–85%) .
Q. How can the structural integrity of this compound be confirmed using advanced spectroscopic and crystallographic techniques?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure, as shown in studies of related benzoxazinones (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., tert-butyl group at C4 and chlorine at C7) .
- FT-IR : Peaks at 1700–1750 cm confirm the carbonyl group in the oxazinone ring .
- Mass spectrometry (HRMS) : Exact mass matching (<5 ppm error) validates molecular formula .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?
- Answer : Molecular docking (e.g., AutoDock 4.0) can model interactions with target enzymes (e.g., lipases or kinases). For example, docking studies of similar 4H-3,1-benzoxazin-4-ones into protein active sites (e.g., pancreatic lipase) show hydrogen bonding with catalytic residues like Ser152 or Asp176 . Validation involves:
- In vitro assays : Measuring IC values against target enzymes.
- MD simulations : Assessing binding stability (RMSD <2 Å over 100 ns) .
Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, requiring free-energy perturbation (FEP) calculations to refine predictions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Answer : Contradictions often stem from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO ≤0.1% v/v).
- Dose-response curves : Generate EC/IC values across ≥3 independent replicates.
- Meta-analysis : Compare data with structurally related compounds (e.g., 2-phenyl-4H-3,1-benzoxazin-4-one derivatives) to identify substituent-dependent trends .
Q. What substituent modifications enhance the pharmacological profile of this compound, and how are structure-activity relationships (SAR) quantified?
- Answer : Key modifications include:
- C2 substituents : Bulky groups (e.g., tert-butylphenyl) improve metabolic stability by steric hindrance .
- C7 position : Chlorine enhances electron-withdrawing effects, increasing binding affinity to hydrophobic enzyme pockets .
SAR is quantified via: - QSAR models : Using descriptors like logP (optimal range: 2–4) and polar surface area (<90 Ų) .
- Pharmacophore mapping : Identifying essential features (e.g., hydrogen bond acceptors at C4 and C7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
